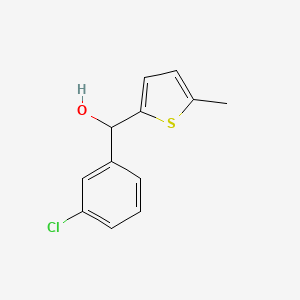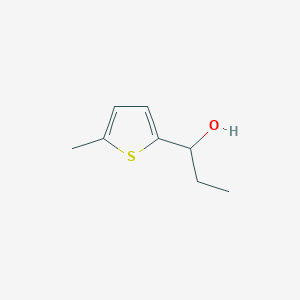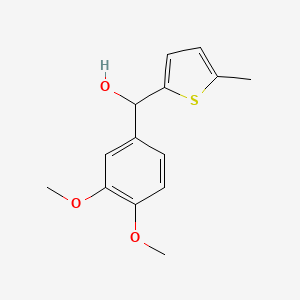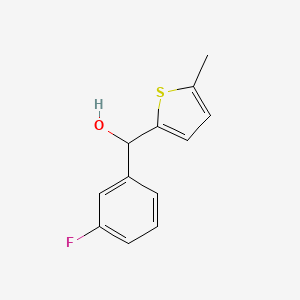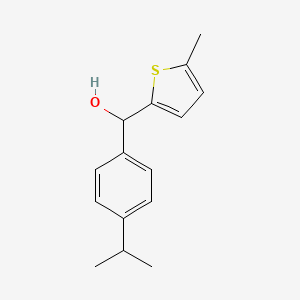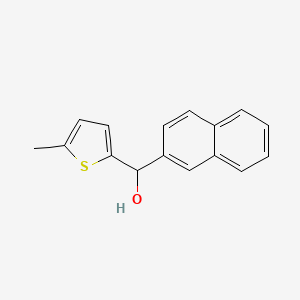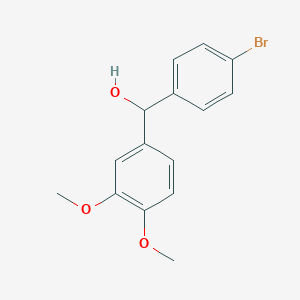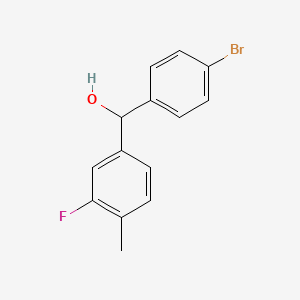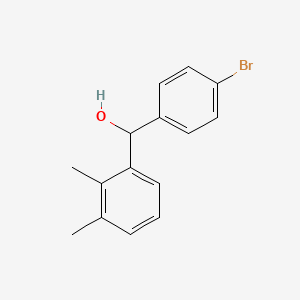
(4-Bromophenyl)(2,3-dimethylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromophenyl)(2,3-dimethylphenyl)methanol is an organic compound with the molecular formula C15H15BrO It features a bromine atom attached to a phenyl ring, which is further connected to a methanol group and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)(2,3-dimethylphenyl)methanol typically involves the reaction of 4-bromobenzaldehyde with 2,3-dimethylphenylmagnesium bromide (a Grignard reagent). The reaction proceeds as follows:
- Preparation of the Grignard reagent: 2,3-dimethylbromobenzene is reacted with magnesium in anhydrous ether to form 2,3-dimethylphenylmagnesium bromide.
- Addition of 4-bromobenzaldehyde to the Grignard reagent: The aldehyde is added to the Grignard reagent under anhydrous conditions, leading to the formation of the desired alcohol after hydrolysis.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic route for higher yields and purity. This could include the use of automated reactors, controlled temperature conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone or aldehyde. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding hydrocarbon. Typical reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide (NaOCH3) can be used for this purpose.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid, PCC in dichloromethane.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: NaOCH3 in methanol, potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products:
Oxidation: Corresponding ketone or aldehyde.
Reduction: Corresponding hydrocarbon.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Bromophenyl)(2,3-dimethylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which (4-Bromophenyl)(2,3-dimethylphenyl)methanol exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The bromine atom and the methanol group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(4-Bromophenyl)methanol: Lacks the dimethylphenyl group, making it less sterically hindered.
(2,3-Dimethylphenyl)methanol: Lacks the bromine atom, affecting its reactivity and interaction with other molecules.
(4-Chlorophenyl)(2,3-dimethylphenyl)methanol: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
Uniqueness: (4-Bromophenyl)(2,3-dimethylphenyl)methanol is unique due to the presence of both a bromine atom and a dimethylphenyl group, which confer distinct steric and electronic properties. These features make it particularly useful in synthetic chemistry and potentially in pharmacological applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(4-bromophenyl)-(2,3-dimethylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-10-4-3-5-14(11(10)2)15(17)12-6-8-13(16)9-7-12/h3-9,15,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIQZIBYHIEFEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C2=CC=C(C=C2)Br)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
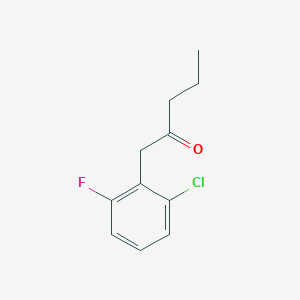
![3-Methyl-1-[3-(methyloxy)phenyl]-2-butanone](/img/structure/B7869810.png)
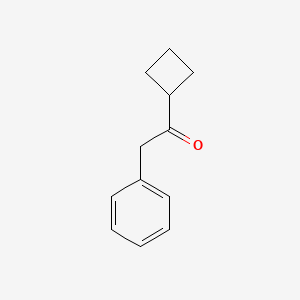
![N-[(4-methanesulfonylphenyl)methyl]cyclopropanamine](/img/structure/B7869821.png)
![(Cyclopropylmethyl)[(4-methanesulfonylphenyl)methyl]amine](/img/structure/B7869823.png)
